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molecular formula C13H20N2 B1270732 (1-Benzylpiperidin-4-yl)methanamine CAS No. 88915-26-8

(1-Benzylpiperidin-4-yl)methanamine

Cat. No. B1270732
M. Wt: 204.31 g/mol
InChI Key: KNUKUWNSGVICSX-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

To a solution of N-benzylisonipecotamide (7.34 g, 34 mmol) in 60 mL of anhydrous THF, was added, LiAlH4 (1.9 g, 51 mmol) and the mixture was stirred at room temperature for 10 minutes followed by heating to reflux for 3 h. The reaction was quenched by addition of 100 mL sat'd. sodium potassium tartrate, and was extracted with EtOAc (3×50 mL). The combined extracts were washed with 20 mL water and 20 mL brine then dried over MgSO4, filtered and concentrated to give the desired product. 1H-NMR (400 MHz, CDCl3) δ 7-13 (m, 5H), 3.42 (s, 2H), 2.91 (m, 2H), 2.59 (m, 2H), 1.97 (m, 2H), 1.62 (m, 2H), 2.21 (m, 5H).
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=O)[CH:10]1[CH2:15][CH2:14][NH:13]CC1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:23]1COC[CH2:24]1>>[NH2:13][CH2:14][CH:15]1[CH2:10][CH2:9][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:24][CH2:23]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
7.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C1CCNCC1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 100 mL
EXTRACTION
Type
EXTRACTION
Details
sodium potassium tartrate, and was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with 20 mL water and 20 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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